![molecular formula C11H11BrO5 B3278348 Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate CAS No. 676485-01-1](/img/structure/B3278348.png)
Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate
Overview
Description
“Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate” is a chemical compound with the molecular formula C11H11BrO5 . It has a molecular weight of 303.11 . This compound is also known as "Acetic acid, 2- (2-bromo-4-formyl-6-methoxyphenoxy)-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate” consists of 11 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 5 oxygen atoms . The exact structure can be found in the MOL file associated with its CAS number 676485-01-1 .Physical And Chemical Properties Analysis
“Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate” has a molecular weight of 303.11 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate, focusing on six unique fields:
Pharmaceutical Chemistry
Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of molecules with potential therapeutic properties, such as anti-inflammatory, anti-tumor, and antimicrobial agents. Researchers utilize this compound to develop new drugs that can target specific biological pathways, enhancing the efficacy and safety of treatments .
Organic Synthesis
In organic synthesis, Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate serves as a building block for the construction of complex organic molecules. Its functional groups, including the bromo, formyl, and methoxy groups, provide multiple reactive sites for chemical reactions. This versatility makes it an essential reagent in the synthesis of heterocyclic compounds, which are crucial in the development of new materials and pharmaceuticals .
Material Science
This compound is also explored in material science for the development of advanced materials. Its incorporation into polymer matrices can enhance the thermal stability, mechanical strength, and chemical resistance of the resulting materials. Such materials find applications in coatings, adhesives, and high-performance composites, contributing to innovations in various industrial sectors .
Agricultural Chemistry
In agricultural chemistry, Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is investigated for its potential as a precursor to agrochemicals. These agrochemicals can include herbicides, insecticides, and fungicides that help protect crops from pests and diseases. The compound’s ability to be modified into active ingredients makes it a valuable asset in the development of sustainable agricultural practices .
Environmental Chemistry
Environmental chemists study this compound for its potential applications in pollution control and environmental remediation. Its derivatives can be used to develop sensors and catalysts that detect and degrade environmental pollutants. This contributes to cleaner air and water, supporting efforts to mitigate the impact of industrial activities on the environment .
Biochemical Research
In biochemical research, Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe or inhibitor in biochemical assays, helping scientists understand the mechanisms of enzyme action and the effects of various compounds on biological systems. This knowledge is crucial for drug discovery and the development of therapeutic strategies .
properties
IUPAC Name |
methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO5/c1-15-9-4-7(5-13)3-8(12)11(9)17-6-10(14)16-2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTBJCKPTFHJQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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